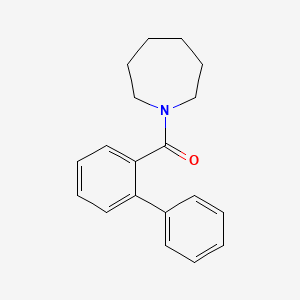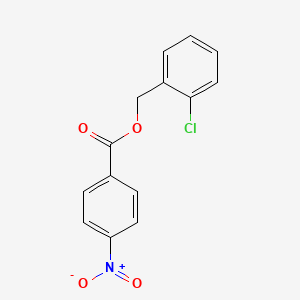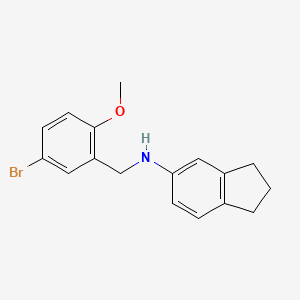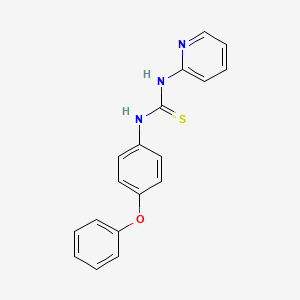
1-(2-biphenylylcarbonyl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-biphenylylcarbonyl)azepane, also known as BPCA, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPCA is a seven-membered ring compound that has a biphenyl group attached to it. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of 1-(2-biphenylylcarbonyl)azepane is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 1-(2-biphenylylcarbonyl)azepane has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of monoamine oxidase, which is an enzyme that breaks down monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
1-(2-biphenylylcarbonyl)azepane has been shown to have various biochemical and physiological effects on the body. It has been shown to increase the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain, which can improve mood and cognitive function. 1-(2-biphenylylcarbonyl)azepane has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
实验室实验的优点和局限性
1-(2-biphenylylcarbonyl)azepane has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it readily available for research purposes. Another advantage is that it has been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, one limitation is that 1-(2-biphenylylcarbonyl)azepane has not been extensively studied in vivo, which means that its effects on the body are not fully understood.
未来方向
There are several future directions for research on 1-(2-biphenylylcarbonyl)azepane. One direction is to study its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail, in order to better understand its effects on the body. Additionally, more research is needed to determine the optimal dosage and administration of 1-(2-biphenylylcarbonyl)azepane for various applications.
合成方法
The synthesis of 1-(2-biphenylylcarbonyl)azepane has been achieved using various methods, including the reaction of 1,4-diketones with primary amines, the reaction of 1,4-dicarbonyl compounds with secondary amines, and the reaction of 1,4-dicarbonyl compounds with hydrazine derivatives. The most common method used for the synthesis of 1-(2-biphenylylcarbonyl)azepane is the reaction of 1,4-diketones with primary amines, which involves the condensation of 1,4-diketones with primary amines in the presence of a catalyst.
科学研究应用
1-(2-biphenylylcarbonyl)azepane has been extensively used in scientific research due to its potential applications in various fields. It has been used in the development of new drugs, as well as in the study of various physiological processes. 1-(2-biphenylylcarbonyl)azepane has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
azepan-1-yl-(2-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c21-19(20-14-8-1-2-9-15-20)18-13-7-6-12-17(18)16-10-4-3-5-11-16/h3-7,10-13H,1-2,8-9,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXCDLDJXPKJSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl(biphenyl-2-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-nitrophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5855874.png)










